molecular formula C22H18ClN3O4S B284503 N-(4-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

N-(4-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B284503
M. Wt: 455.9 g/mol
InChI Key: SORBDLXJVFECCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a novel chemical compound with potential applications in scientific research. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors. It has been shown to have promising results in preclinical studies as a potential treatment for various diseases, including autoimmune disorders and cancer.

Mechanism of Action

N-(4-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide inhibits the activity of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). These kinases play a crucial role in the activation and proliferation of immune cells, including B cells and T cells. Therefore, the inhibition of these kinases can lead to the suppression of the immune response, making this compound a potential treatment for autoimmune disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the activation and proliferation of B cells and T cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These effects make this compound a potential treatment for autoimmune disorders, such as rheumatoid arthritis and lupus.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide in lab experiments is its specificity for BTK, ITK, and JAK3. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of these kinases in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for the research and development of N-(4-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide. One potential direction is the evaluation of this compound as a potential treatment for cancer. BTK and JAK3 have been shown to play a crucial role in the survival and proliferation of cancer cells, making this compound a potential treatment option. Another future direction is the development of more soluble analogs of this compound, which can overcome the limitations of its low solubility. Finally, the role of this compound in modulating the immune response in various disease states, including infectious diseases, should be further investigated.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide involves several steps. The starting material is 4-chlorophenylacetic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-4,5-dimethoxybenzoic acid to form the amide intermediate. The intermediate is then reacted with 2-bromo-5-chlorothiophene to form the final product.

Scientific Research Applications

N-(4-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide has potential applications in scientific research as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Aberrant kinase activity has been implicated in various diseases, including cancer and autoimmune disorders. Therefore, the development of kinase inhibitors is an active area of research.

Properties

Molecular Formula

C22H18ClN3O4S

Molecular Weight

455.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide

InChI

InChI=1S/C22H18ClN3O4S/c1-29-17-8-3-13(9-18(17)30-2)16-11-31-21-20(16)22(28)26(12-24-21)10-19(27)25-15-6-4-14(23)5-7-15/h3-9,11-12H,10H2,1-2H3,(H,25,27)

InChI Key

SORBDLXJVFECCS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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